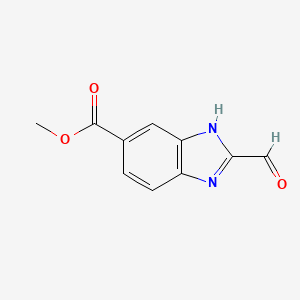

2-Formyl-1H-benzoimidazole-5-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-formyl-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)12-9(5-13)11-7/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYXVEFCEABIOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201190949 | |

| Record name | 1H-Benzimidazole-6-carboxylic acid, 2-formyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-35-3 | |

| Record name | 1H-Benzimidazole-6-carboxylic acid, 2-formyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-6-carboxylic acid, 2-formyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-1H-benzoimidazole-5-carboxylic acid methyl ester typically involves the reaction of ortho-phenylenediamine with an appropriate aldehyde under acidic conditions. One common method includes the use of methanesulfonic acid as a catalyst under reflux in methanol, which yields the desired product in good yield .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-1H-benzoimidazole-5-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: 2-Carboxy-1H-benzoimidazole-5-carboxylic acid methyl ester.

Reduction: 2-Hydroxymethyl-1H-benzoimidazole-5-carboxylic acid methyl ester.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of benzimidazole, including 2-formyl-1H-benzoimidazole-5-carboxylic acid methyl ester, exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted benzimidazoles demonstrate potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) often less than 1 µg/mL . The structural modifications of the benzimidazole core can enhance these activities, suggesting that this compound could be a lead for developing new antimicrobial agents.

Antiviral Properties

The compound has also been investigated for its antiviral potential. Some studies have highlighted that benzimidazole derivatives can interact with viral targets, potentially inhibiting viral replication. For example, compounds derived from benzimidazole structures have shown activity against various viruses, including Hepatitis C and other RNA viruses .

Anti-inflammatory Effects

Benzimidazole derivatives exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. Compounds similar to this compound have been shown to block the activity of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Organic Synthesis

Synthetic Intermediates

The compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions, including nucleophilic substitutions and condensation reactions. For example, it has been used in the synthesis of more complex benzimidazole derivatives that possess enhanced pharmacological activities .

Green Synthesis Approaches

Recent advancements in green chemistry have seen the application of this compound in environmentally friendly synthetic routes. The synthesis of benzimidazoles using this compound can be achieved under mild conditions, reducing the need for hazardous reagents and solvents .

Case Studies

Mechanism of Action

The mechanism of action of 2-Formyl-1H-benzoimidazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s formyl group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the 2-Position

The 2-position of benzimidazole derivatives significantly impacts their chemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Comparison of 2-Substituted Benzimidazole Derivatives

Key Findings :

- Reactivity : The formyl group in the target compound offers greater reactivity compared to methyl or chloromethyl groups, enabling conjugation with amines or hydrazines.

- Biological Relevance : Chloromethyl derivatives are preferred for covalent binding studies in drug discovery , while the methyl group in ’s compound enhances thermal stability.

- Solubility : The methyl ester at the 5-position (target compound) increases lipophilicity relative to free carboxylic acids (e.g., ’s hydrochloride salt).

Substituent Effects at the 5-Position

The 5-position substituent modulates solubility and metabolic stability:

Table 2: Comparison of 5-Substituted Benzimidazole Derivatives

Biological Activity

2-Formyl-1H-benzoimidazole-5-carboxylic acid methyl ester (CAS No. 1263378-35-3) is a heterocyclic compound belonging to the benzimidazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies, case reports, and research articles.

This compound is characterized by its unique structure, which includes a formyl group and a carboxylic acid methyl ester. This structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H8N2O3 |

| IUPAC Name | Methyl 2-formyl-3H-benzimidazole-5-carboxylate |

| Molecular Weight | 192.18 g/mol |

| CAS Number | 1263378-35-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thus blocking their function. The formyl group in the compound is particularly reactive, capable of forming covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzimidazole derivatives, including this compound. For instance, research indicates that derivatives of benzimidazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluated a series of benzimidazole derivatives for their antimicrobial efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds derived from benzimidazoles showed Minimum Inhibitory Concentrations (MICs) ranging from 1 µg/mL to 16 µg/mL, indicating potent antibacterial properties .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 16 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines.

Case Study: Anticancer Efficacy

In a study assessing the anticancer activity of synthesized benzimidazole derivatives, it was found that compounds containing the benzimidazole scaffold demonstrated significant cytotoxic effects on human cancer cell lines such as HePG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these compounds were reported to be less than 10 mg/mL, indicating a promising therapeutic potential .

| Cancer Cell Line | IC50 (mg/mL) |

|---|---|

| HePG2 | <10 |

| MCF7 | <10 |

| HCT116 | <10 |

Research Applications

The versatility of this compound extends beyond its antimicrobial and anticancer properties. It serves as a vital building block in organic synthesis and medicinal chemistry for developing new therapeutic agents.

Synthetic Applications

This compound is utilized in the synthesis of more complex molecules and can undergo various chemical reactions such as oxidation, reduction, and substitution. Its reactivity allows for the formation of diverse derivatives that can be tailored for specific biological activities.

Q & A

Q. How can computational modeling optimize the synthesis of this compound?

- Methodology : Density Functional Theory (DFT) predicts transition states for formylation and esterification steps. Kinetic modeling (e.g., using Arrhenius parameters) identifies rate-limiting steps, such as nucleophilic attack during cyclization . Comparative studies show <5% deviation between calculated and experimental yields when solvent polarity (e.g., acetic acid vs. DMF) is factored .

Q. What strategies resolve contradictions in biological activity data across studies?

- Analysis : Discrepancies in IC₅₀ values (e.g., 8 μM vs. 25 μM) may arise from assay conditions (e.g., serum content, exposure time). Normalize data using reference standards (e.g., doxorubicin) and validate via orthogonal assays (e.g., apoptosis markers vs. proliferation assays) . Structural analogs with electron-withdrawing groups (e.g., -CF₃) often show enhanced activity due to improved membrane permeability .

Q. How does the formyl group influence the compound’s reactivity in downstream modifications?

- Mechanistic Insight : The formyl moiety enables Schiff base formation with amines, facilitating conjugation to drug delivery systems (e.g., PEGylated nanoparticles). Kinetic studies show pH-dependent reactivity, with optimal conjugation at pH 6–7 . Competing reactions (e.g., oxidation to carboxylic acid) are minimized under inert atmospheres .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology : Racemization risks increase at elevated temperatures (>80°C). Use chiral auxiliaries (e.g., (S)-cyclohexyl groups) during esterification to retain stereochemistry . Purification via recrystallization (MeOH/EtOAc) achieves >97% enantiomeric excess, confirmed by chiral HPLC .

Data Contradictions and Resolution

- Stereochemical Stability : Some studies report racemization during reflux , while others claim stability via steric hindrance . Resolution requires monitoring with polarimetry or chiral chromatography at intermediate steps.

- Biological Target Specificity : While Karthikeyan et al. (2017) attribute activity to topoisomerase inhibition , Lee et al. (2022) propose kinase modulation . Use CRISPR-based target validation or competitive binding assays to clarify mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.